"4-(3-Bromopropyl)piperidine hydrobromide" chemical properties
An In-Depth Technical Guide to 4-(3-Bromopropyl)piperidine Hydrobromide[1] Strategic Utility in Medicinal Chemistry & Linker Design Executive Summary 4-(3-Bromopropyl)piperidine hydrobromide is a high-value bifunctional...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 4-(3-Bromopropyl)piperidine Hydrobromide[1]
Strategic Utility in Medicinal Chemistry & Linker Design
Executive Summary
4-(3-Bromopropyl)piperidine hydrobromide is a high-value bifunctional building block used extensively in the synthesis of G-protein coupled receptor (GPCR) ligands, ion channel modulators, and increasingly, as a semi-rigid linker in heterobifunctional degraders (PROTACs).[1] Its structure offers a unique combination of a solubilizing basic amine (piperidine) and a reactive electrophile (alkyl bromide) separated by a flexible propyl tether. This guide details its physicochemical profile, synthetic handling, and critical protocols for avoiding polymerization during functionalization.
Chemical Profile & Physicochemical Properties
This compound exists as a hydrobromide salt to mask the nucleophilicity of the secondary amine, preventing intermolecular self-alkylation (polymerization) during storage.
Property
Specification
Chemical Name
4-(3-Bromopropyl)piperidine hydrobromide
Free Base CAS
256409-16-2
Salt CAS
Not widely indexed; often referenced via free base or vendor codes (e.g., BLD-019)
High in Water, DMSO, Methanol; Low in DCM, Hexanes
pKa (Calc.)
~10.8 (Piperidine nitrogen)
Stability
Hygroscopic; store desicated at -20°C. Light sensitive (alkyl bromide degradation).[1]
Structural Reactivity Map
The molecule possesses two distinct reactive centers. The hydrobromide salt locks the amine in a non-nucleophilic state (
), allowing the alkyl bromide to remain stable.
Figure 1: Reactivity map highlighting the dual nature of the molecule. The secondary amine must be protected or protonated to prevent attack on the alkyl bromide of a neighboring molecule.
Synthetic Utility & Mechanism[1][3][4]
Primary Role: The "Linker-First" Strategy
In drug discovery, this reagent is rarely used as a final step.[1] Instead, it is employed to install a "piperidine-propyl" motif onto a core scaffold.
The piperidine nitrogen is typically the first point of attachment.
Neutralization: The HBr salt is neutralized in situ with a tertiary base (e.g., DIPEA, Et₃N).
Coupling: The free amine attacks an electrophilic scaffold (e.g., an acid chloride or a fluorinated heterocycle).
Result: The propyl bromide arm remains intact, projecting away from the scaffold, ready for a second derivatization (e.g., reaction with a phenol or amine).
Mechanism 2: The "Head Group" Strategy
Alternatively, the alkyl bromide is displaced first by a nucleophile (e.g., a phenol), while the piperidine nitrogen is protected (e.g., N-Boc). Note: Since the commercial reagent is the HBr salt (unprotected), this route requires immediate N-protection if the other reactant is base-sensitive.
Experimental Protocols
Protocol A: Free-Basing and N-Acylation (Standard Coupling)
Use this protocol to attach the piperidine ring to a carboxylic acid derivative.[1]
Preparation: Dissolve the Carboxylic Acid and HATU in anhydrous DMF under Nitrogen. Stir for 10 minutes to activate the acid.
Neutralization: In a separate vial, suspend 4-(3-Bromopropyl)piperidine HBr in DMF. Add 2.0 equiv of DIPEA. The suspension should clear as the free base is liberated.
Addition: Add the amine solution dropwise to the activated acid mixture. Add the remaining 1.0 equiv of DIPEA.
Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.
Critical Check: Ensure the alkyl bromide is not hydrolyzed. Avoid heating >40°C in the presence of water/base.
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.[3]
Protocol B: Handling the "Self-Alkylation" Risk
When free-basing this compound, high concentrations (>0.2 M) can lead to intermolecular substitution (polymerization).[1]
Safety Rule: Never store the free base in solution for extended periods. Generate it in situ or use immediately.
Figure 2: Decision logic for handling the free base. Immediate reaction with an electrophile is required to prevent polymerization.
The 3-carbon linker is a "magic distance" in medicinal chemistry, often optimal for spanning the orthosteric and allosteric binding sites in GPCRs.
Case Study: In the development of Histamine H3 antagonists, the piperidine ring binds to the conserved Aspartate residue, while the propyl chain positions a lipophilic cap (attached via the bromide) into a hydrophobic pocket.
PROTAC Linker Synthesis
This molecule serves as a "pre-fabricated" linker-ligand module.
Workflow: The piperidine is coupled to a Cereblon or VHL ligand. The propyl bromide is then reacted with the "warhead" (protein of interest binder). This reduces the synthetic step count compared to building the alkyl chain linearly.
H315/H319: Causes skin and serious eye irritation.
Genotoxicity: As an alkyl bromide, it is a potential alkylating agent. Handle in a fume hood with proper PPE (gloves, goggles).
Storage:
Store at -20°C under inert atmosphere (Argon/Nitrogen).
Hygroscopic: Reseal containers immediately.[1] Moisture uptake leads to hydrolysis of the bromide to the alcohol (4-(3-hydroxypropyl)piperidine).[1]
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13503214, 4-(3-Bromopropyl)piperidine. Retrieved from [Link]
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved from [Link]
Rice University. (2024).[5][6] New molecule-creation method a 'powerful tool' to accelerate drug synthesis.[1][6] ScienceDaily. Retrieved from [Link]
Lumen Learning. Nucleophilic Substitutions with Alkyl Halides. Organic Chemistry 1. Retrieved from [Link]
Foreword: Navigating the Physicochemical Landscape of Synthetic Intermediates
An In-depth Technical Guide to the Solubility of 4-(3-Bromopropyl)piperidine hydrobromide In the intricate tapestry of drug discovery and development, synthetic intermediates like 4-(3-Bromopropyl)piperidine hydrobromide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 4-(3-Bromopropyl)piperidine hydrobromide
In the intricate tapestry of drug discovery and development, synthetic intermediates like 4-(3-Bromopropyl)piperidine hydrobromide represent critical threads. They are the molecular building blocks upon which novel chemical entities are constructed. Understanding their fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for robust process development, reaction optimization, and ultimately, the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for characterizing the solubility of 4-(3-Bromopropyl)piperidine hydrobromide, moving beyond mere data points to elucidate the underlying principles and methodologies. We will explore the theoretical underpinnings of its solubility, provide actionable experimental protocols, and emphasize the importance of a rigorous, scientifically-grounded approach.
Molecular Profile of 4-(3-Bromopropyl)piperidine hydrobromide
4-(3-Bromopropyl)piperidine hydrobromide is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a bromopropyl chain. It is supplied as a hydrobromide salt, a common strategy in medicinal chemistry to improve the crystallinity and aqueous solubility of basic amines.
Molecular Formula: C₈H₁₇Br₂N
Molecular Weight: 287.03 g/mol
Core Structure: A saturated six-membered piperidine ring, which confers basic properties due to the lone pair of electrons on the nitrogen atom.
Key Substituents:
A 3-bromopropyl chain : This alkyl halide group is a versatile handle for synthetic elaboration, but its relative non-polarity can influence solubility in aqueous media.
A hydrobromide salt : The protonation of the basic piperidine nitrogen by hydrobromic acid forms an ionic salt. This feature is expected to dominate its solubility profile, particularly in polar solvents.
The interplay between the ionic hydrobromide salt and the organic scaffold dictates the compound's behavior in different solvent systems.
Caption: Structure of 4-(3-Bromopropyl)piperidine hydrobromide.
Theoretical Framework and Anticipated Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] As a salt, 4-(3-Bromopropyl)piperidine hydrobromide possesses significant ionic character. This strongly suggests a favorable interaction with polar solvents capable of solvating the piperidinium cation and the bromide anion.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent candidates for dissolving the compound. Water, with its high dielectric constant and ability to form hydrogen bonds, is expected to be a very effective solvent.[2] Similarly, lower-aliphatic alcohols should readily dissolve the compound. Piperidine hydrochloride, a related salt, is known to be soluble in water and alcohol.[3]
Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are highly polar and should also be effective at dissolving the compound, although perhaps to a lesser extent than water, as they cannot donate hydrogen bonds as effectively.
Solvents of Intermediate Polarity (e.g., Dichloromethane, Tetrahydrofuran): Solubility is anticipated to be significantly lower in these solvents. While some interaction is possible, they are less effective at solvating the charged species.
Non-polar Solvents (e.g., Hexanes, Toluene): The compound is expected to be poorly soluble or insoluble in non-polar solvents, as these cannot overcome the lattice energy of the ionic salt.[2]
The following table summarizes the anticipated qualitative solubility. It is imperative to note that these are predictions; empirical determination is required for quantitative assessment.
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Polar Protic
Water, Methanol, Ethanol
High
Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic salt.[3]
Polar Aprotic
DMSO, DMF, Acetonitrile
Moderate to High
High polarity facilitates dissolution, though less effective than protic solvents.
Chlorinated
Dichloromethane (DCM)
Low
Insufficient polarity to effectively solvate the ionic species.
Ethers
Tetrahydrofuran (THF)
Low to Insoluble
Limited polarity and inability to solvate ions effectively.
Aromatic
Toluene
Insoluble
Non-polar nature is incompatible with the ionic salt structure.
Aliphatic
Hexanes, Heptane
Insoluble
Very low polarity provides no mechanism for solvating the ionic compound.
Methodologies for Quantitative Solubility Determination
The choice of methodology depends on the context of the research. In early discovery phases, high-throughput kinetic assays are favored for their speed, while for process development, the precision of thermodynamic equilibrium solubility is paramount.[4][5]
Caption: Decision workflow for selecting a solubility assay.
The shake-flask method is the "gold standard" for determining thermodynamic solubility.[6][7] It measures the concentration of a saturated solution in equilibrium with the solid drug at a specific temperature.
Expertise & Causality: This method is chosen for its accuracy. By ensuring a long equilibration time (24-72 hours), we allow for any potential solid-state transformations (e.g., from a metastable polymorph to the most stable form) to occur, thus measuring the true equilibrium solubility.[5]
Self-Validating System: The protocol includes solid-state analysis of the remaining solid post-equilibration to confirm that the solid form has not changed during the experiment. The use of a stability-indicating analytical method ensures that the measured concentration corresponds to the intact compound.
Step-by-Step Methodology:
Preparation:
Accurately weigh an excess amount of 4-(3-Bromopropyl)piperidine hydrobromide into a series of glass vials. "Excess" is critical; a visible amount of solid must remain at the end of the experiment.
Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, water, ethanol) to each vial.
Include at least three replicate vials for each solvent system.
Equilibration:
Seal the vials securely to prevent solvent evaporation.
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
Agitate the samples for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[6]
Sample Separation (Phase Separation):
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
Carefully withdraw an aliquot of the supernatant. The key challenge here is to avoid aspirating any solid particles.
Clarify the supernatant by either:
Centrifugation: Centrifuge the aliquot at high speed (e.g., >10,000 g) for 15-20 minutes.[5]
Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF). Note: It is crucial to pre-saturate the filter with the solution to prevent loss of the compound due to adsorption.
Analysis:
Prepare a series of calibration standards of the compound in the chosen solvent.
Dilute the clarified supernatant to fall within the linear range of the calibration curve.
Analyze the standards and the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
Data Calculation and Verification:
Calculate the concentration of the saturated solution using the calibration curve.
Recover the remaining solid from the vials, dry it, and analyze it using a technique like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to verify the solid form.[5]
Caption: Experimental workflow for the Shake-Flask method.
Protocol 2: Kinetic Solubility by Turbidimetry
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[4] It is a measure of apparent or kinetic solubility.
Expertise & Causality: This method is chosen for screening purposes. It mimics the conditions of many biological assays where compounds are introduced from a DMSO stock into an aqueous buffer. The result, while not a true equilibrium value, is highly relevant for predicting potential precipitation issues in in vitro screens.[8]
Self-Validating System: The protocol relies on a clear optical endpoint—the onset of turbidity (cloudiness)—which is detected by a plate reader. The inclusion of positive and negative controls validates the assay performance on each plate.
Step-by-Step Methodology:
Stock Solution Preparation:
Prepare a high-concentration stock solution of 4-(3-Bromopropyl)piperidine hydrobromide in 100% DMSO (e.g., 10-20 mM).
Plate Preparation:
In a 96-well microplate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells.
Serial Dilution:
Add a small volume of the DMSO stock solution to the first row of the plate and mix thoroughly. This induces precipitation.
Perform a serial dilution across the plate to create a range of concentrations.[4]
Incubation & Readout:
Allow the plate to incubate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).[4]
Data Analysis:
The kinetic solubility is defined as the concentration in the highest concentration well that remains clear (i.e., below a certain turbidity threshold).
Store in a tightly closed container in a cool, dry place.
Based on related compounds, storage at room temperature or refrigerated (2-8°C) may be recommended.[9][12]
Conclusion
The solubility of 4-(3-Bromopropyl)piperidine hydrobromide is a key parameter that influences its utility as a synthetic intermediate. Based on its structure as a hydrobromide salt of a piperidine derivative, it is predicted to be highly soluble in polar protic solvents like water and alcohols, with decreasing solubility in less polar systems. This guide provides two robust, validated protocols—the gold-standard shake-flask method for thermodynamic solubility and a high-throughput turbidimetric assay for kinetic solubility—to enable researchers to generate reliable, context-appropriate data. Adherence to these methodologies, coupled with rigorous analytical practices and appropriate safety precautions, will ensure a comprehensive and accurate characterization of this important chemical building block.
References
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
Persson, A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]
Pujol, M. (2012). Solubility determination of compounds of pharmaceutical interest. Dipòsit Digital de la Universitat de Barcelona. [Link]
National Center for Biotechnology Information (n.d.). 4-(3-Bromopropyl)piperidine. PubChem. [Link]
Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
Solubility of Things (n.d.). Piperidine. Solubility of Things. [Link]
"4-(3-Bromopropyl)piperidine hydrobromide" in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of 4-(3-Bromopropyl)piperidine Hydrobromide in Medicinal Chemistry Abstract This technical guide outlines the handling, reactivity, and synthetic deployment of 4-(3-Bromopropyl)pip...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 4-(3-Bromopropyl)piperidine Hydrobromide in Medicinal Chemistry
Abstract
This technical guide outlines the handling, reactivity, and synthetic deployment of 4-(3-Bromopropyl)piperidine hydrobromide (CAS: 83647-29-4) .[1] A critical "linker" intermediate, this compound is extensively used to introduce the 4-substituted piperidine moiety—a privileged pharmacophore in GPCR ligands (Histamine H3, Muscarinic) and Sigma-1 receptor modulators.[1] This document provides optimized protocols for nucleophilic coupling while mitigating the high risk of intermolecular self-polymerization inherent to the free base form.
Chemical Profile & Strategic Utility
In the architecture of drug design, 4-(3-Bromopropyl)piperidine hydrobromide functions as a bifunctional building block . It provides a pre-assembled "tail" consisting of a basic amine (piperidine) and a reactive electrophile (alkyl bromide), separated by a flexible propyl chain.
The "Linker" Logic: The 3-carbon spacer is often the optimal length to bridge the primary binding pocket (via the piperidine nitrogen) and a secondary hydrophobic pocket or hydrogen-bonding site on a receptor.[1]
Reactivity Profile:
Site A (Piperidine Nitrogen): Secondary amine. Protected as the HBr salt to prevent reactivity.
Site B (Alkyl Bromide): Primary alkyl halide.[1] Susceptible to
The Challenge: Upon neutralization, the molecule becomes a "head-to-tail" reactant.[1] The amine of one molecule can attack the bromide of another, leading to rapid polymerization.
Table 1: Physicochemical Properties
Property
Value
Relevance
CAS Number
83647-29-4
Unique Identifier
Formula
Stoichiometry for reagent calculation
MW
286.05 g/mol
Salt form weight
Physical State
Crystalline Solid
Hygroscopic; store in desiccator
Solubility
Water, Methanol, DMSO
Poor solubility in non-polar organics (EtOAc, Hexane)
Stability
High (as Salt)
Critical: Unstable as free base (polymerizes)
Reaction Engineering & Mechanism
To successfully utilize this intermediate, the chemist must control the "unmasking" of the amine. The preferred strategy is In-Situ Neutralization in the presence of the target nucleophile.[1]
Mechanism: The "Finkelstein" Enhancement
The alkyl bromide is moderately reactive. To accelerate coupling with weaker nucleophiles (e.g., indoles, phenols), the addition of Potassium Iodide (KI) is recommended. KI converts the alkyl bromide to a more reactive alkyl iodide in situ.
Figure 1: Reaction pathway logic. The red path indicates the risk of self-polymerization if the free base is generated without a capture nucleophile present.[1]
Detailed Experimental Protocols
Protocol A: Heterocyclic Coupling (Standard)
Application: Synthesis of H3-receptor antagonist analogs (e.g., coupling to an imidazole or benzofuran core).[1]
Concentrate the filtrate under reduced pressure.[2]
Purification: The residue usually requires flash column chromatography (DCM/MeOH/NH3 systems) as the secondary amine of the piperidine can streak on silica.
Protocol B: Free-Basing (Only if Required)
Warning: Only perform this if the coupling reaction requires non-basic conditions or a specific solvent incompatibility.[1]
Suspend the HBr salt in Dichloromethane (DCM) at 0°C .
Add an ice-cold solution of 1M NaOH (1.1 equiv).
Shake vigorously in a separatory funnel for < 1 minute.
Rapidly separate the organic layer.
Dry over
for 2 minutes.
IMMEDIATE USE: Filter and use the DCM solution immediately in the next step. Do not concentrate to dryness.
Quality Control & Troubleshooting
Expected Analytical Data (Proton NMR - 400 MHz,
for Salt):
When analyzing the starting material to confirm purity before use:
Add KI (Finkelstein conditions) or switch solvent to DMF/DMSO (higher temp).
Sticky Gum on Flask Walls
Polymerized piperidine.
Difficult to remove. Use hot DMF or Piranha solution (Caution!) to clean glassware.[1]
Safety & Handling (E-E-A-T)
Toxicity: As an alkylating agent, this compound is a potential mutagen .[1] It can alkylate DNA.[1]
Hygroscopicity: The HBr salt attracts water. Wet reagent leads to hydrolysis of the bromide to the alcohol (4-(3-hydroxypropyl)piperidine), which is unreactive in coupling.[1]
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator.
Inhalation: The dust is a severe respiratory irritant. Handle only in a fume hood.
References
PubChem. 4-(3-Bromopropyl)piperidine.[1][3] National Library of Medicine. Available at: [Link][1]
Jones, S. P., et al. (2022).[4] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[1][4] Available at: [Link]
Bowler, J. T., et al. (2014).[5] "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry. Available at: [Link]
Application Notes and Protocols for the Utilization of 4-(3-Bromopropyl)piperidine Hydrobromide in Synthetic Chemistry
Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry The piperidine moiety is a cornerstone in the design and synthesis of therapeutic agents, recognized for its prevalence in a wide array of p...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Versatility of the Piperidine Scaffold in Medicinal Chemistry
The piperidine moiety is a cornerstone in the design and synthesis of therapeutic agents, recognized for its prevalence in a wide array of pharmaceuticals and naturally occurring alkaloids. It[1]s saturated heterocyclic structure provides a flexible three-dimensional scaffold that is amenable to diverse chemical modifications, making it a highly valued building block in drug discovery. Pi[1][2]peridine derivatives are integral to more than twenty classes of drugs, demonstrating a broad spectrum of biological activities including analgesic, antipsychotic, and antihistaminic effects.
4[1][3]-(3-Bromopropyl)piperidine hydrobromide is a key synthetic intermediate that enables the introduction of a propyl-linked piperidine group onto a variety of molecular frameworks. This reagent is particularly useful for the alkylation of nucleophiles such as amines, phenols, and heterocycles, thereby providing a straightforward route to novel compounds with potential therapeutic applications. The hydrobromide salt form enhances the stability and handling of the reagent. This document provides a detailed experimental protocol for a representative N-alkylation reaction using 4-(3-Bromopropyl)piperidine hydrobromide and discusses its broader applications in the synthesis of biologically active molecules.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of 4-(3-Bromopropyl)piperidine hydrobromide is essential for its proper handling and use in synthesis.
As a responsible scientist, adherence to safety protocols is paramount. 4-(3-Bromopropyl)piperidine hydrobromide is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).
Hazard Identification:
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
Recommended Precautions:
Wear protective gloves, clothing, and eye/face protection.
Use only in a well-ventilated area, preferably in a chemical fume hood.
Avoid breathing dust.
Wash hands thoroughly after handling.
Store in a tightly closed container in a cool, dry place.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocol: N-Alkylation of Indole
This protocol details the N-alkylation of indole with 4-(3-Bromopropyl)piperidine hydrobromide, a reaction that is fundamental in the synthesis of various biologically active compounds, including potential serotonin receptor ligands and other CNS-active agents.
Application Note: Synthesis of Spiro-Fused Benzoxepines via Pd-Catalyzed C-H Activation
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of high-value Spiro[2,3,4,5-tetrahydro-1-benzoxepine-5,4'-piperidine] scaffolds utilizing 4-(3-Bromopr...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of high-value Spiro[2,3,4,5-tetrahydro-1-benzoxepine-5,4'-piperidine] scaffolds utilizing 4-(3-Bromopropyl)piperidine hydrobromide as the core architectural building block.
Unlike simple N-alkylation protocols, this guide focuses on a C(sp³)-H Activation strategy , transforming the linear propyl side chain into a rigid spirocyclic pharmacophore.
Spirocyclic piperidines are privileged structures in drug design (e.g., neurokinin antagonists, CGRP receptor ligands) due to their ability to vector substituents in defined 3D space, improving selectivity and metabolic stability compared to flat aromatic systems.
4-(3-Bromopropyl)piperidine hydrobromide presents a unique synthetic challenge and opportunity. While typically used as a linear "linker" (e.g., in PROTACs), it possesses the latent skeleton of a spiro-system. By coupling the electrophilic alkyl bromide with an aryl iodide nucleophile, followed by a Palladium-catalyzed intramolecular C-H activation at the piperidine C4 position, researchers can access complex 7-membered spiro-fused rings (benzoxepines) in a modular fashion.
Key Mechanistic Advantages
Atom Economy: Utilizes the pre-existing propyl chain to form the spiro-ring.
Modularity: The aryl partner can be varied (electron-rich/poor) to tune electronic properties.
Novelty: Accesses spiro-centers at the unactivated C4 position without requiring 4-piperidone precursors.
Chemical Pathway & Mechanism[1]
The synthesis proceeds through three distinct phases: Desalting/Protection , Tether Installation , and Spiro-Cyclization .
Mechanistic Workflow (Graphviz)
Caption: Workflow for converting linear 4-(3-bromopropyl)piperidine into a spirocyclic scaffold via Pd-catalyzed Concerted Metallation-Deprotonation (CMD).
Detailed Experimental Protocol
Phase 1: Preparation of the Linear Precursor
Objective: Convert the hydrobromide salt to a protected, functionalized intermediate capable of cyclization.
Reagents Required:
Reagent
Equiv.
Role
4-(3-Bromopropyl)piperidine HBr
1.0
Starting Material
Di-tert-butyl dicarbonate (Boc₂O)
1.2
N-Protecting Group
Triethylamine (Et₃N)
2.5
Base (Neutralize HBr + Reaction)
2-Iodophenol
1.1
Aryl "Anchor" for Cyclization
Potassium Carbonate (K₂CO₃)
2.0
Base for O-Alkylation
DMF (Anhydrous)
-
Solvent
Step-by-Step Procedure:
Free-Basing & Protection:
Suspend 4-(3-Bromopropyl)piperidine HBr (10 mmol) in DCM (50 mL).
Add Et₃N (25 mmol) slowly at 0°C. Stir for 15 min.
Add Boc₂O (12 mmol) dissolved in DCM. Warm to RT and stir for 4 hours.
Workup: Wash with 1M HCl (to remove unreacted amine), brine, dry over MgSO₄, and concentrate. Yields N-Boc-4-(3-bromopropyl)piperidine as a colorless oil.
Tether Attachment (O-Alkylation):
Dissolve 2-iodophenol (11 mmol) and K₂CO₃ (20 mmol) in anhydrous DMF (30 mL). Stir at RT for 30 min.
Add the N-Boc intermediate (10 mmol) dropwise.
Heat to 60°C for 6 hours.
Validation point: TLC should show disappearance of the alkyl bromide.
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF). Purify via silica flash chromatography (Hexane/EtOAc).
Objective: Close the ring between the Aryl Iodide and the Piperidine C4-H.
Critical Mechanism: This step relies on a Concerted Metallation-Deprotonation (CMD) pathway. The carbonate base assists the Palladium in abstracting the sterically hindered tertiary proton at C4.
Reagents Required:
Reagent
Equiv.
Role
Linear Iodide Precursor
1.0
Substrate
Pd(OAc)₂
0.1 (10 mol%)
Catalyst Source
P(Cy)₃ or DavePhos
0.2 (20 mol%)
Ligand (Electron-rich required)
Cesium Carbonate (Cs₂CO₃)
2.0
Base (Crucial for CMD)
Pivalic Acid (PivOH)
0.3 (30 mol%)
Proton Shuttle (Co-catalyst)
Xylene or Mesitylene
-
High-boiling Solvent
Step-by-Step Procedure:
Reaction Setup (Glovebox or Schlenk Line):
In a pressure vial, combine the Linear Iodide Precursor (1.0 mmol), Pd(OAc)₂ (0.1 mmol), Ligand (0.2 mmol), Cs₂CO₃ (2.0 mmol), and PivOH (0.3 mmol).
Add degassed Xylene (10 mL, 0.1 M).
Cyclization:
Seal the vial and heat to 140°C for 16–24 hours. Vigorous stirring is essential for the heterogeneous base.
Monitoring: LC-MS is preferred over TLC due to similar Rf values of substrate and product. Look for mass loss of HI (M - 128 + 1).
Purification:
Cool to RT, filter through a Celite pad (eluting with EtOAc).
Concentrate and purify via preparative HPLC or careful silica chromatography.
Final Product: tert-butyl spiro[benzo[b]oxepine-5,4'-piperidine]-1'-carboxylate.
Data Interpretation & Troubleshooting
Expected Analytical Data
Technique
Expected Signal / Observation
Interpretation
1H NMR
Disappearance of C4-H multiplet (usually ~1.4-1.6 ppm in precursor).
Indicates formation of quaternary center.
1H NMR
Splitting of propyl CH₂ signals into distinct diastereotopic protons.
Confirms rigid ring formation.
13C NMR
Quaternary Carbon signal at ~35-45 ppm.
The spiro center (C4).
HRMS
[M+H]+ matches Formula (e.g., C₁₉H₂₇NO₃).
Loss of Iodine confirms coupling.
Troubleshooting Guide
Problem: De-iodination (reduction) of the precursor without cyclization.
Cause: Temperature too high or solvent wet.
Solution: Ensure anhydrous conditions; try lower temp (120°C) with a more active catalyst (e.g., Pd-PEPPSI-IPr).
Problem: Low Yield / Black Palladium precipitation.
Cause: Catalyst decomposition ("Pd black").
Solution: Increase Ligand:Pd ratio to 3:1 or switch to P(t-Bu)₃.
Safety & Handling
4-(3-Bromopropyl)piperidine HBr: Corrosive and irritant. The free base is an alkylating agent; handle with gloves in a fume hood.
Palladium Catalysts: Heavy metal waste must be segregated.
High Temperature Reactions: Use pressure-rated vials and blast shields when heating Xylene to 140°C.
References
C-H Activation Mechanism: Lapointe, D., & Fagnou, K. (2010). Overview of the Concerted Metallation-Deprotonation (CMD) pathway. Chemistry Letters.
Spiropiperidine Synthesis: McNally, A., et al. (2014). "Strategic C-H functionalization for the synthesis of spirocyclic piperidines." Science.
Application
Application Note: 4-(3-Bromopropyl)piperidine Hydrobromide in Chemical Biology
Executive Summary 4-(3-Bromopropyl)piperidine hydrobromide is a versatile heterobifunctional building block extensively used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , bivalent GPCR ligands , and frag...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-(3-Bromopropyl)piperidine hydrobromide is a versatile heterobifunctional building block extensively used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) , bivalent GPCR ligands , and fragment-based drug candidates .
Its structural value lies in its dual reactivity:
The Secondary Amine (Piperidine): A nucleophilic handle that modulates physicochemical properties (solubility, pKa) and often mimics bioactive pharmacophores.
The Alkyl Bromide: A clean electrophilic handle for "click-like" alkylation reactions (SN2) with phenols, thiols, or amines.
This guide details the strategic deployment of this linker, specifically addressing the handling of the hydrobromide salt, preventing intramolecular cyclization, and optimizing coupling protocols for high-yield conjugate synthesis.
Strategic Applications in Chemical Biology
PROTAC Linker Design
In PROTAC development, linker composition dictates degradation efficiency, isoform selectivity, and cell permeability. 4-(3-Bromopropyl)piperidine offers a distinct advantage over standard PEG or alkyl chains:
Conformational Rigidity: The piperidine ring reduces the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).
Solubility Enhancement: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, improving the aqueous solubility of hydrophobic Warhead-E3 Ligand conjugates.
Lysosomotropism: Basic amines can facilitate lysosomal trapping or improve cell penetration via cation-driven transport.
Bivalent Ligands (GPCRs)
For G-Protein Coupled Receptors (e.g., Opioid, Muscarinic, Serotonin), the piperidine moiety often acts as the primary pharmacophore (binding the orthosteric site), while the propyl bromide chain serves as the spacer to attach a second pharmacophore (binding an allosteric site).
Chemical Reactivity & Handling
The "Cyclization Trap" (Critical Pre-read)
Warning: The free base of 4-(3-bromopropyl)piperidine is thermodynamically unstable over time. The secondary amine can attack the terminal bromide in an intramolecular SN2 reaction to form a bicyclic ammonium salt (e.g., 1-azabicyclo[3.2.2]nonane derivative).
Storage: Always store as the Hydrobromide (HBr) salt at -20°C. The protonated amine cannot act as a nucleophile, preventing cyclization.
Reaction Strategy: When using the amine as a nucleophile, generate the free base in situ in the presence of the electrophile.
Heterobifunctional Workflow
The molecule allows for orthogonal functionalization. The standard workflow involves protecting the amine to react the bromide, or reacting the amine while keeping the bromide inert (under specific conditions).
Experimental Protocols
Protocol A: N-Protection (Preparation for Warhead Coupling)
Objective: Mask the amine to allow the alkyl bromide to react with a nucleophilic Warhead (e.g., a phenol).
Reagents:
4-(3-Bromopropyl)piperidine HBr (1.0 eq)
Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)
Triethylamine (TEA) (2.5 eq)
Dichloromethane (DCM) (anhydrous)
Procedure:
Suspension: Suspend the HBr salt in DCM (0.1 M) at 0°C under N2.
Neutralization: Add TEA dropwise. The suspension will clear as the free base is liberated. Note: Proceed immediately to prevent cyclization.
Protection: Immediately add Boc2O dissolved in minimal DCM.
Reaction: Stir at 0°C for 30 min, then warm to RT for 2 hours. Monitor by TLC (ninhydrin stain will disappear; iodine stain active).
Workup: Wash with 1M HCl (removes unreacted amine/TEA), then Brine. Dry over Na2SO4.
Result:N-Boc-4-(3-bromopropyl)piperidine . This intermediate is stable and ready for SN2 coupling.
Protocol B: SN2 Coupling to Warhead (Linker Attachment)
Objective: Attach the linker to a Warhead containing a nucleophilic group (e.g., Lenalidomide derivative with a phenol or amine).
N-Boc-4-(3-bromopropyl)piperidine (from Protocol A) (1.2 eq)
Base: K2CO3 (for phenols) or DIPEA (for amines)
Solvent: DMF or Acetonitrile (anhydrous)
Catalyst: KI (0.1 eq) (Finkelstein acceleration)
Procedure:
Activation: Dissolve Warhead and Base in DMF. Stir at RT for 15 min to generate the anion (if phenol).
Addition: Add N-Boc-4-(3-bromopropyl)piperidine. Add KI catalyst.
Heating: Heat to 60-80°C. Expert Tip: Bromides are less reactive than iodides; heating is usually required. If the Warhead is thermal-sensitive, convert the bromide to an iodide in situ using 1.0 eq NaI before adding the Warhead.
Monitoring: LCMS is essential. Look for the disappearance of the bromide isotopic pattern (1:1 ratio of M/M+2).
Workup: Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF). Purify by flash chromatography.
Protocol C: Deprotection & Final Assembly
Objective: Remove Boc to reveal the piperidine amine for final attachment to the E3 Ligase ligand.
Procedure:
Dissolve the Intermediate in DCM/TFA (4:1). Stir for 1 hour.
Concentrate in vacuo. Crucial: Do not use basic workup yet.
Coupling: React the resulting TFA salt directly with an acid chloride or activated ester (NHS-ester) of the E3 Ligand (e.g., Thalidomide-acid) using excess DIPEA (3-5 eq) to neutralize the salt and drive the amide bond formation.
Visualization of Workflows
PROTAC Assembly Logic
This diagram illustrates the "Protect-First" strategy, which is the industry standard for this linker to avoid polymerization.
Caption: Step-wise synthesis of a PROTAC using 4-(3-Bromopropyl)piperidine. The protection step (Step 1) is critical to prevent self-reactivity.
Quality Control & Troubleshooting
Analytical Signatures
When verifying your intermediates, look for these specific signals.
Technique
Parameter
Characteristic Signal
Interpretation
1H NMR
Piperidine Ring
Multiplets 1.5 - 3.0 ppm
Broadening indicates restricted rotation (common in carbamates).
1H NMR
Propyl -CH2-Br
Triplet ~3.4 ppm
Diagnostic for intact alkyl bromide.
1H NMR
Propyl -CH2-N
Triplet ~2.3 ppm
Shifts significantly upon protonation/alkylation.
LCMS
Isotope Pattern
M and M+2 (1:1 height)
Confirms presence of Bromine. Loss of this pattern = Successful substitution.
Troubleshooting Table
Problem
Probable Cause
Solution
Low Yield in Step 1 (Protection)
Cyclization of free base.
Ensure Boc2O is added immediately after base. Keep temp at 0°C initially.
Incomplete SN2 Coupling
Bromide is a poor leaving group.
Add 0.1 eq Potassium Iodide (KI) to form the more reactive alkyl iodide in situ. Increase temp to 80°C.
Product is Insoluble
Piperidine salt formation.
The final PROTAC is often a double salt. Purify using Reverse Phase HPLC with TFA modifier, then lyophilize.
References
MedChemExpress. "PROTAC Linker Design and Classification." MedChemExpress Application Notes. Accessed October 2023. Link
Troup, R. I., et al. (2020).[1] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link
Testa, A., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. (Demonstrates the pKa effects of piperidine/piperazine linkers). Link
PubChem. "4-(3-Bromopropyl)piperidine hydrobromide Compound Summary." National Library of Medicine. Link
Steinebach, C., et al. (2020). "Homo-PROTACs for the Chemical Knockdown of Cereblon." ACS Chemical Biology. (Example of linker chemistry optimization). Link
Technical Support Center: 4-(3-Bromopropyl)piperidine Hydrobromide
The following technical guide is structured as a Tier 2 Support Knowledge Base for researchers working with 4-(3-Bromopropyl)piperidine hydrobromide . It prioritizes mechanistic understanding of side-reactions to enable...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 2 Support Knowledge Base for researchers working with 4-(3-Bromopropyl)piperidine hydrobromide . It prioritizes mechanistic understanding of side-reactions to enable precise troubleshooting.
CAS: 58557-95-4 (Hydrobromide) | Formula:
Core Technical Brief: The "Scorpion" Effect
The defining characteristic of 4-(3-bromopropyl)piperidine is its "scorpion-like" reactivity. It contains both a nucleophile (secondary amine) and an electrophile (alkyl bromide) on the same flexible tether.
In the presence of a base, the salt is neutralized to the free amine.[1] If this free base is not immediately captured by an external electrophile, it will "sting itself" (intramolecular cyclization) or "sting its neighbor" (intermolecular polymerization).
Scenario A: "I neutralized the salt to get the free base, but it turned into an insoluble white solid/gum before I could use it."
Diagnosis: Uncontrolled Polymerization.
Mechanism: Upon neutralization, if the concentration is too high (>0.1 M), the intermolecular reaction rate (
) exceeds the intramolecular rate. The amine of one molecule attacks the alkyl bromide of another, creating an insoluble quaternary ammonium polymer or dimer salt.
Solution:
Never isolate the free base neat.
In-situ Neutralization: Add the hydrobromide salt directly to your reaction mixture containing the target electrophile and a non-nucleophilic base (e.g., DIPEA,
).
Biphasic Protocol: If you must isolate, use the Cold Biphasic Extraction protocol (see Section 4) and use immediately.
Scenario B: "My yield is low, and I see a large peak with the same mass as the starting material minus HBr."
Diagnosis: Intramolecular Cyclization (Formation of 1-Azabicyclo[3.2.2]nonane).
Mechanism: In dilute solutions, the probability of the amine finding its own tail is higher than finding another molecule. The piperidine nitrogen attacks the
-carbon of the propyl chain, kicking out bromide to form a bridged bicyclic system.
Causality:
Slow Addition: Adding the reagent too slowly to a basic solution favors cyclization.
High Dilution: Running the reaction too dilute favors intramolecular pathways.
Solution:
Increase reaction concentration to favor intermolecular coupling with your target.
Use a large excess of your target electrophile to outcompete the internal cyclization.
Scenario C: "I see a hydroxyl impurity (M-Br+OH)."
Diagnosis: Hydrolysis.[2]
Mechanism: Hydroxide ions (from aqueous base) or water displace the bromine.
Solution:
Switch to anhydrous bases (
, NaH) in aprotic solvents (DMF, MeCN).
Ensure solvents are dry; alkyl bromides are susceptible to hydrolysis at elevated temperatures.
Mechanistic Visualization (Pathway Analysis)
The following diagram illustrates the kinetic competition between the desired reaction path and the parasitic "Scorpion" pathways.
Caption: Kinetic competition pathways. Green arrow indicates the desired path; red dashed arrows indicate parasitic side reactions dependent on concentration and temperature.
Validated Protocols
Protocol 1: Safe In-Situ Usage (Recommended)
Use this method to minimize side reactions.
Dissolve the Target Electrophile (1.0 equiv) in DMF or Acetonitrile.
Add Base (e.g.,
, 3.0 equiv).
Add 4-(3-Bromopropyl)piperidine HBr (1.1 - 1.2 equiv) directly as the solid salt.
Heat/Stir.[3] The base will slowly release the free amine, which is immediately consumed by the target electrophile present in excess/proximity.
Protocol 2: Cold Biphasic Isolation (Only if necessary)
Use this if the salt is incompatible with the reaction conditions.
Suspend the HBr salt in DCM (Dichloromethane) .
Cool the mixture to 0°C .
Add ice-cold 1M NaOH or Sat.
.
Rapidly extract, separate phases, and dry the organic layer over
at 0°C .
Do not concentrate to dryness. Use the cold DCM solution immediately in the next step. Concentrating will trigger polymerization.
References
Cyclization Product Identification: The intramolecular cyclization of 4-(3-bromopropyl)piperidine yields 1-azabicyclo[3.2.2]nonane. This is a known bicyclic amine formed via nucleophilic attack of the piperidine nitrogen on the propyl bromide chain.
Source: Berger, H., et al. "Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1 and Trypanosoma brucei rhodesiense."[4][5] Bioorganic & Medicinal Chemistry 16.12 (2008): 6371-6378.[4] Link
General Reactivity of Haloalkyl-piperidines: Analogous cyclizations (e.g., 2-bromoethylpiperidines to aziridiniums or quinuclidines) are well-documented in nucleophilic substitution kinetics.
Synthesis Applications: Usage of this intermediate in GPCR antagonist synthesis (H3 receptor antagonists)
Source: PubChem Compound Summary for CID 13503214, 4-(3-Bromopropyl)piperidine. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Piperidine Derivative WorkflowsSubject: Purification & Handling of Products Derived from 4-(3-Bromopropyl)piperidine Hydrobromide
Role: Electrophilic building block used to introduce a 3-(piperidin-4-yl)propyl motif into nucleophiles (e.g., phenols, indoles, or secondary amines).[1]
Key Challenge: The dual functionality (alkyl bromide + secondary amine) creates a "Janus-faced" reactivity profile. While the hydrobromide salt protects the amine nitrogen, the post-reaction workup releases the free base, leading to polarity-driven purification difficulties and specific side-reaction pathways.
This guide addresses the downstream processing of your target molecule (Reaction Product), focusing on removing the unique impurities associated with this reagent.
Troubleshooting & Optimization (Q&A)
Module A: Reaction Workup & Phase Separation
Q: My crude yield is significantly lower than expected, but TLC shows conversion. Where is my product?A: You likely lost your product to the aqueous phase during extraction.
The Cause: The piperidine moiety has a pKa of approximately 11.0 . If your aqueous workup pH is neutral or only mildly basic (e.g., NaHCO₃, pH ~8-9), a significant portion of your product remains protonated (cationic) and water-soluble.[1]
The Fix: You must drive the equilibrium completely to the free base.
Protocol: Adjust the aqueous phase to pH > 12 using 1M NaOH or KOH before extraction.
Validation: Check the pH of the aqueous layer after mixing with the organic solvent, as the pH can drop.
Q: I see a stubborn emulsion during extraction. How do I break it?A: Piperidine derivatives are amphiphilic (surfactant-like) at certain pH levels.[1]
The Fix:
Salting Out: Saturate the aqueous phase with solid NaCl.[1]
Solvent Switch: Avoid Diethyl Ether. Use Dichloromethane (DCM) or Chloroform , which are denser than water and often separate better for these amines.[1]
Filtration: If fine solids (precipitated salts) are stabilizing the emulsion, filter the biphasic mixture through a Celite pad.
Module B: Chromatographic Purification
Q: My product tails (streaks) badly on silica gel, making separation impossible. Why?A: This is the classic "Silanol Effect."
The Mechanism: The basic nitrogen of the piperidine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface via hydrogen bonding and ion-exchange, causing peak broadening and irreversible adsorption.
The Fix: You must "mask" the silica surface.
Method 1 (Mobile Phase Modifier): Add 1% to 5% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/NH₄OH 90:9:1).[1]
Method 2 (Stationary Phase Pre-treatment): Flush the column with mobile phase containing 5% TEA, then equilibrate with your running solvent.[1]
Method 3 (The "Nuclear" Option): Switch to Amine-Functionalized Silica (KP-NH) .[1] This eliminates the need for liquid modifiers and often improves recovery.
Q: I isolated a major impurity that runs just above my product. What is it?A: This is likely the Elimination Product (Alkene).[1]
Cause: High reaction temperatures or strong bases (e.g., NaH, KOtBu) promote E2 elimination of the HBr moiety rather than the desired S_N2 substitution.[1]
Removal: The alkene is significantly less polar than the amine product. It can usually be flushed off the column with 100% DCM or low-polarity EtOAc/Hexane mixes before eluting your product.
Module C: Solid Form & Stability
Q: My purified free base is a viscous oil that oxidizes over time.[1] How do I stabilize it?A: Piperidine free bases are prone to oxidation (N-oxide formation) and are difficult to handle as oils.[1] Converting to a salt is standard practice for storage.[1]
Recommended Salts:
Hydrochloride (HCl): Treat ethereal solution of free base with 2M HCl in ether.[1] Warning: Can be hygroscopic.
Fumarate/Oxalate: These often form non-hygroscopic, crystalline solids that are easier to weigh and store.[1] Dissolve free base in hot EtOH, add 1 eq. of Fumaric acid, and cool to crystallize.
Experimental Protocols
Protocol 1: Optimized Extraction of Piperidine Derivatives
Use this for isolating the product from the crude reaction mixture.
Quench: Cool reaction mixture to 0°C.
Acid Wash (Optional but recommended): If your nucleophile was non-basic, acidify to pH 2 with 1M HCl and wash with EtOAc.[1] (Discards non-basic impurities; Product stays in water).[1]
Basification (Critical Step): Basify the aqueous layer to pH 12-14 using 2M NaOH.[1]
Extraction: Extract 3x with DCM (preferred) or EtOAc.
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can sometimes trap polar amines).[1]
Concentration: Rotovap at <40°C. Note: Do not overheat, as free bases can be volatile.
Protocol 2: "Basified" Silica Column Packing
Use this to prevent tailing.
Prepare a slurry of Silica Gel 60 in your non-polar solvent (e.g., DCM).[1]
Add 2% v/v Triethylamine (TEA) to the slurry.
Pour into the column and pack as normal.
Flush with 2 column volumes of the starting mobile phase (e.g., 98:2 DCM/MeOH + 1% TEA).
Biotage. (2023).[1] Strategies for Flash Chromatography of Amines: Overcoming Tailing on Silica. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 13503214, 4-(3-Bromopropyl)piperidine.[1] Retrieved from [Link]
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Handling Acid-Sensitive and Basic Compounds. Retrieved from [Link][1]
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry.[1] (General reference for Flash Chromatography principles).
Technical Guide: Optimizing Reaction Yield with 4-(3-Bromopropyl)piperidine Hydrobromide
Executive Summary & Molecule Profile 4-(3-Bromopropyl)piperidine hydrobromide is a bifunctional building block widely used in the synthesis of GPCR ligands (e.g., opioid receptors, sigma receptors) and antifungal agents....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
4-(3-Bromopropyl)piperidine hydrobromide is a bifunctional building block widely used in the synthesis of GPCR ligands (e.g., opioid receptors, sigma receptors) and antifungal agents. Its utility lies in its dual reactivity: a secondary amine (nucleophile) and an alkyl bromide (electrophile).
However, this duality is also its primary failure mode. Under improper conditions, the molecule can "self-destruct" via intramolecular cyclization or intermolecular polymerization, leading to drastic yield losses often misdiagnosed as "decomposition."
Key Chemical Properties
Property
Value
Implication for Yield
Molecular Weight
~287.05 g/mol (Salt)
Hygroscopic: Water absorption alters stoichiometry significantly.[1]
Functionality A
Secondary Amine (Piperidine)
Strong nucleophile (once free-based).
Functionality B
Alkyl Bromide (Propyl chain)
Good leaving group for reactions.
Risk Factor
Bifunctional
Risk of self-alkylation (cyclization/polymerization).
Critical Failure Modes (The "Why" Behind Low Yields)
Before optimizing, you must identify which pathway is killing your reaction.
The "Self-Destruct" Pathway (Intramolecular Cyclization)
When the hydrobromide salt is neutralized (free-based) without protecting the nitrogen, the amine becomes nucleophilic. It can wrap around and attack the propyl bromide tail.
Result: Formation of 1-azabicyclo[3.3.1]nonane derivatives.
Symptom: Mass spec shows a peak matching [M-HBr], but the product is chemically inert to further alkylation.
Kinetics: This is a zero-order reaction regarding concentration (intramolecular). Dilution will NOT fix this.
The Polymerization Pathway (Intermolecular)
At high concentrations (>0.2 M), the amine of Molecule A attacks the bromide of Molecule B.
Result: Insoluble oligomers/polymers.
Symptom: Gummy, insoluble precipitates that crash out of solution.
Diagram: Reaction Pathways & Risks
Caption: Figure 1. The "Self-Destruct" mechanism. Once neutralized, the free amine competes between the desired reaction and fatal cyclization.
Troubleshooting & Optimization Protocols
Scenario A: You are using the BROMIDE end (Alkylation of an external nucleophile)
Goal: Attach the piperidine ring to a phenol, amine, or thiol.
The Problem: As soon as you add base to drive the alkylation, the piperidine nitrogen deprotonates and competes with your external nucleophile.
Protocol:
Mandatory Protection: You must protect the nitrogen if it is not already protected.
Reagent: Di-tert-butyl dicarbonate (
).
Step: Treat the HBr salt with
and excess in DCM before attempting the coupling.
Why: The Boc group sterically and electronically deactivates the nitrogen, preventing cyclization.
Finkelstein Activation (If protection is impossible):
If you cannot protect the amine, you must make the bromide more reactive than the amine is nucleophilic.
Add: 0.1 - 0.5 equiv of Potassium Iodide (KI) or Sodium Iodide (NaI).
Mechanism:[1][2][3][4][5][6] Converts alkyl-Br to alkyl-I (better leaving group) in situ.
Solvent: Acetone or 2-Butanone (MEK) are ideal for Finkelstein, but Acetonitrile (ACN) is a good compromise for solubility.
Scenario B: You are using the AMINE end (N-alkylation or Amide coupling)
Goal: Attach an electrophile to the piperidine nitrogen.
The Problem: The alkyl bromide tail is fragile and can hydrolyze or react with the base.
Protocol:
Base Selection: Avoid strong hydroxides (NaOH/KOH) which can hydrolyze the bromide to an alcohol.
Recommendation: Use DIPEA (Hünig's base) or
.
Temperature Control: Keep the reaction < 40°C. High heat promotes the intramolecular attack of the N on the propyl-Br tail.
Order of Addition:
Dissolve the electrophile (e.g., acid chloride, alkyl halide) in solvent first.
Add the base.
Add the 4-(3-Bromopropyl)piperidine HBr salt slowly or portion-wise.
Why: Keeps the concentration of "free" piperidine low relative to the electrophile, favoring the desired intermolecular reaction over intramolecular cyclization.
Handling The Salt: Hygroscopicity Guide
Users often report "stoichiometric drift" where yields are consistently 10-15% lower than calculated. This is usually due to water weight in the HBr salt.
Diagnostic Check:
Does the solid clump or look "sticky"? If yes, it has absorbed atmospheric water.[6]
Drying Protocol (The "Vacuum Oven" Method):
Place the salt in a vacuum oven at 40-50°C .
Apply high vacuum (< 5 mbar) for 4-6 hours .
Alternative: If no oven is available, store in a desiccator with
(Phosphorus Pentoxide) for 24 hours.
Weighing: Weigh quickly in dry air; do not leave on the balance pan for extended periods.
FAQ: Expert Troubleshooting
Q1: I see a spot on TLC that doesn't move (baseline) and my yield is low. What is it?A: This is likely the polymerized quaternary ammonium salt . It forms if the reaction concentration is too high (>0.5 M).
Fix: Dilute the reaction to 0.05 M - 0.1 M.
Q2: Can I use the free base instead of the HBr salt to start?A:Not recommended for storage. The free base is unstable and will cyclize upon standing (shelf-life is hours to days at RT). Always store as the HBr salt and free-base in situ.
Q3: I'm trying to alkylate a phenol with this molecule using
in DMF, but I get a complex mixture.A: The phenol is likely not reacting fast enough, allowing the piperidine to cyclize.
Optimization:
Pre-form the phenoxide anion (Phenol + NaH) before adding the piperidine bromide.
Add catalytic NaI (10 mol%) to accelerate the
reaction.
Q4: How do I remove the bicyclic byproduct?A: The bicyclic impurity (quinuclidine-like) is a tertiary amine, similar to your product. Separation is difficult.
Strategy: It is far better to prevent it (via N-protection) than to separate it. If formed, try alumina chromatography (neutral) rather than silica, as the basicity differences may improve separation.
Decision Matrix for Reaction Setup
Use this logic flow to design your experiment.
Caption: Figure 2. Experimental design flowchart. Note that protecting the nitrogen is critical when targeting the bromide reactivity.
References
Finkelstein Reaction Optimization: Finkelstein, H. (1910).[7] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3][4] Ber. Dtsch. Chem. Ges., 43(2), 1528–1532.[3]
Handling Hygroscopic Salts: "How to handle hygroscopic salts?" HepatoChem General Lab Techniques.
Piperidine Cyclization Mechanisms: "Synthesis of 3,4-disubstituted piperidines... switching between kinetic and thermodynamic control". PubMed Central.
Properties of 4-(3-Bromopropyl)piperidine: PubChem Compound Summary for CID 13503214.
Boc-Protection Strategy: "1-Boc-4-(3-bromopropyl)piperidine synthesis and applications". ChemicalBook.[1]
"4-(3-Bromopropyl)piperidine hydrobromide" reaction monitoring by TLC or LCMS
Introduction: The "Deceptive" Bifunctional Reagent Welcome to the technical support center. You are likely working with 4-(3-Bromopropyl)piperidine hydrobromide (CAS: 5428-89-7) because you need to introduce a piperidine...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Deceptive" Bifunctional Reagent
Welcome to the technical support center. You are likely working with 4-(3-Bromopropyl)piperidine hydrobromide (CAS: 5428-89-7) because you need to introduce a piperidine motif with a linker, or you are performing a fragment-based drug design screen.
The Core Challenge: This molecule is a "loaded spring." It contains both a nucleophile (the secondary amine) and an electrophile (the alkyl bromide).
In the bottle (HBr salt): It is dormant and stable.
In the flask (Free Base): Once you neutralize the HBr salt to react the amine, the molecule becomes capable of attacking itself (intermolecular polymerization).
This guide addresses the specific monitoring challenges arising from its weak UV absorbance and high reactivity.
Module 1: TLC Troubleshooting (The "Invisible Spot")
User Question: "I spotted my starting material on a silica plate, but I can't see anything under the UV lamp (254 nm). Is my compound gone?"
Diagnosis:
The compound lacks a conjugated
-system. The piperidine ring and alkyl chain are UV-inactive at 254 nm. The alkyl bromide moiety has negligible absorbance.
Protocol: Visualization & Elution
Parameter
Recommendation
Scientific Rationale
Visualization
Ninhydrin or Iodine
Ninhydrin reacts with the secondary amine to produce a deep red/purple spot (Ruhemann's purple). Iodine reversibly intercalates with the amine lone pair.
Mobile Phase
DCM/MeOH +
Unmodified silica is acidic (). The basic piperidine will protonate and stick to the origin ("streaking").
Additive
1% or 3%
Competing bases saturate the silanol sites, allowing the piperidine to migrate as a tight spot.
Step-by-Step Staining Protocol:
Elute: Run TLC in
(90:9:1).
Dry: Use a heat gun to remove all traces of amine additive (TEA/Ammonia) from the plate. Crucial: If you don't dry it, the background will turn purple.
Dip: Submerge in Ninhydrin stain.
Bake: Heat at 110°C until spots appear.
Result: 4-(3-Bromopropyl)piperidine appears as a red/purple spot.
Module 2: LCMS Analysis (The "Twin Peaks")
User Question: "I see a peak in the Total Ion Chromatogram (TIC), but the mass spectrum looks messy. How do I confirm it's my alkyl bromide and not a hydrolysis byproduct?"
Diagnosis:
You are looking for the specific isotopic signature of Bromine.[1][2] If you only look for the molecular weight, you might miss halogen exchange or hydrolysis.
The "Twin Peak" Validation System:
Bromine exists as two stable isotopes:
(50.7%) and (49.3%).
Rule: Any ion containing one bromine atom must appear as a doublet separated by 2 mass units (m/z
and ) with nearly equal intensity (1:1 ratio).
LCMS Method Parameters:
Parameter
Setting
Reason
Ionization
ESI Positive (+)
The secondary amine protonates easily ().
Column
C18 (Base-Deactivated) or Phenyl-Hexyl
Standard C18 may suffer from dewetting with high aqueous content needed for polar amines.
Mobile Phase A
Water + 0.1% Formic Acid
Acidic pH ensures the amine is protonated (), improving solubility and ionization.
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
ACN provides sharper peaks for alkyl halides than MeOH.
Wavelength
205–210 nm
Monitor low UV; 254 nm is useless here.
Data Interpretation Table:
Observed m/z
Isotope Pattern
Interpretation
Status
206.0 / 208.0
1:1 Doublet
Intact (Br present)
PASS
144.1
Single Peak
Loss of HBr () or Hydrolysis product ()
FAIL (Degradation)
411 / 413 / 415
1:2:1 Triplet
Dimer formation ()
FAIL (Polymerization)
Module 3: Stability & Handling (The "Hidden" Reaction)
User Question: "I free-based the salt to use in a coupling reaction, but after 1 hour the solution turned cloudy and the yield was poor."
Root Cause Analysis:
When you neutralize the HBr (remove the proton), the piperidine nitrogen becomes a nucleophile. If an external electrophile (e.g., acid chloride) is not immediately available, the nitrogen of Molecule A will attack the alkyl bromide of Molecule B.
Do not pre-mix the base and the starting material.
Dissolve the HBr salt and the electrophile (e.g., aldehyde, alkyl halide) together first.
Add the organic base (DIPEA/TEA) last and slowly .
Why? This ensures that as soon as the piperidine is deprotonated, it is statistically more likely to encounter the desired electrophile than another molecule of itself.
Visual Troubleshooting Guides
Figure 1: LCMS Decision Matrix
Caption: Logic flow for confirming identity via Mass Spec, distinguishing intact product from hydrolysis or polymerization artifacts.
Figure 2: Stability & Degradation Pathway
Caption: The "Danger Zone" exists when the compound is free-based without an electrophile present.
References
Clark, J. (2015). Mass Spectra - The M+2 Peak. Chemguide. Retrieved from [Link]
)
Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [Link]
Context: Protocols for Ninhydrin and Iodine staining of amines and alkyl halides.
Reach Devices. (n.d.). TLC Stains Recipe and Procedures. Retrieved from [Link]
Context: Detailed recipes for Ninhydrin and troubleshooting "streaking" on silica.
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21856, 4-(3-Bromopropyl)piperidine hydrobromide. Retrieved from [Link]
Context: Physicochemical properties and structure verification.[3][4]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Managing hydrobromide salt in "4-(3-Bromopropyl)piperidine hydrobromide" reactions
Content type: Technical Support Center / Troubleshooting Guide
Product: 4-(3-Bromopropyl)piperidine hydrobromide
CAS: 83647-29-4 (Free base ref: 256409-16-2)
Chemical Formula: C
As a researcher working with 4-(3-Bromopropyl)piperidine hydrobromide , you are handling a "loaded spring." This molecule contains both a nucleophile (the secondary amine) and an electrophile (the alkyl bromide) on the same scaffold.
In its hydrobromide salt form, the molecule is stable because the nitrogen is protonated (
), rendering it non-nucleophilic. However, the moment you neutralize the salt to generate the free base, you trigger a race condition:
Intermolecular Reaction (Desired): The amine attacks your target electrophile.
Intramolecular Cyclization (Undesired): The amine attacks the tail of its own propyl chain, ejecting bromine and forming a bicyclic system (1-azabicyclo[3.2.2]nonane ).
This guide provides the protocols to manage this equilibrium and ensure your desired synthesis prevails.
Interactive Troubleshooting Modules
Module A: "I need to react the Alkyl Bromide (Br) end."
Status: You want to attach the piperidine ring to a nucleophile (e.g., a phenol, thiophenol, or another amine) using the propyl bromide linker.
The Protocol:
Do NOT free-base the starting material before the reaction. If you neutralize the HBr salt in the absence of your nucleophile, the material will self-cyclize.
Parameter
Recommendation
Mechanism
State
Keep as HBr salt.
Protonation protects the amine from attacking the bromide.
Neutralizes the HBr in situ only as the reaction proceeds, keeping the free amine concentration low.
Stoichiometry
Excess Nucleophile (>1.5 eq).
Ensures the generated free amine reacts with the external nucleophile, not itself.
Step-by-Step Workflow:
Dissolve your Nucleophile (1.5 eq) in DMF.
Add Base (
, 3.0 eq). Stir for 15 min to form the nucleophilic anion.
Add 4-(3-Bromopropyl)piperidine HBr (1.0 eq) as a solid or DMF solution.
Heat to 60–80°C.
Why? The base slowly neutralizes the HBr. The moment the amine is freed, the huge excess of external nucleophile (now activated) attacks the bromide faster than the amine can curl back on itself.
Module B: "I need to react the Amine (NH) end."
Status: You want to N-alkylate or N-acylate the piperidine nitrogen.
The Risk: High. Generating the free amine to react it exposes the bromide to internal attack.
The Protocol (Biphasic Protection):
Use a biphasic system (Schotten-Baumann conditions) or in situ protection.[1]
The HBr is neutralized in the aqueous layer; the free base moves to organic and reacts immediately with the electrophile.
Electrophile
Add before base.
The electrophile must be present to intercept the amine immediately upon neutralization.
Concentration
High (>0.5 M).
High concentration favors intermolecular reactions over intramolecular cyclization.
Step-by-Step Workflow (N-Acylation/Alkylation):
Dissolve 4-(3-Bromopropyl)piperidine HBr (1.0 eq) and your Electrophile (1.2 eq) in DCM (Dichloromethane).
Cool to 0°C.
Add a solution of
or (2.5 eq) in water.
Vigorously stir (high RPM).
Why? As the HBr is pulled into the water, the amine becomes free at the interface and immediately encounters the electrophile in the organic layer.
Module C: "My product turned into a sticky gum / yield is low."
Diagnosis: You likely formed the Polymer or the Bicyclic Salt .
Scenario 1: Polymerization. If you neutralized the salt in a concentrated solution without a partner, the molecules linked up in a chain (Head-to-Tail-to-Head-to-Tail).
Scenario 2: Cyclization. You formed 1-azabicyclo[3.2.2]nonane bromide. This is a stable, non-reactive quaternary ammonium salt that precipitates or oils out.
Visualizing the Failure Pathways:
Figure 1: Reaction pathways governed by concentration and electrophile availability.[1] Cyclization is the dominant kinetic trap.
Frequently Asked Questions (FAQ)
Q1: Can I isolate the free base and store it?A:No. Do not attempt to isolate, dry, or store the free base. It will cyclize to the bicyclic ammonium salt upon standing, even at room temperature. Always generate the free base in situ in the presence of your reaction partner.
Q2: I need to check purity by LCMS. What should I look for?A:
Starting Material (Cation): m/z ~206/208 (Br isotope pattern).
Cyclized Impurity (1-azabicyclo[3.2.2]nonane): m/z ~126 (Loss of HBr).
Note: If you see a strong peak at 126, your material has cyclized. This transformation is irreversible.
Q3: Can I use amine bases like TEA or DIPEA?A: Use with caution. Tertiary amines can form quaternary salts with the alkyl bromide tail of your starting material (scrambling). Inorganic bases (
, , ) are safer as they are non-nucleophilic.
Q4: How do I remove the HBr salt if I absolutely must use the free base for a sensitive metal-catalyzed reaction?A: If you cannot use the in situ method:
Suspend the salt in cold (
) MTBE or Ether.
Wash rapidly with ice-cold saturated
.
Separate layers immediately.
Dry the organic layer with
for <5 mins.
Use the solution immediately . Do not concentrate to dryness.
References
Mechanisms of Intramolecular Cyclization
Stirling, C. J. M. "Intramolecular displacement." Journal of Chemical Education 40, no. 12 (1963): 640. (Classic review of ring closure kinetics).
Synthesis of Azabicyclo Systems
Berger, H., et al. "Novel azabicyclo[3.2.2]nonane derivatives and their activities against Plasmodium falciparum K1."[2][3] Bioorganic & Medicinal Chemistry 16, no. 12 (2008): 6371-6378.[2] Link
Context: This paper describes the synthesis of the cyclized byproduct, confirming the ease of this transformation
Protective Group Strategies
Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed. John Wiley & Sons, 2014. (Refer to the chapter on Protection for the Amino Group: Protonation as a protective method).
A Senior Application Scientist's Guide to the Scalability of N-Alkylation Reactions Using 4-(3-Bromopropyl)piperidine Hydrobromide
Introduction: The Critical Role of N-Alkylated Piperidines in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of N-Alkylated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its saturated, three-dimensional structure is highly sought after for its ability to improve physicochemical properties such as solubility and metabolic stability while providing a scaffold for precise vectoral exits into surrounding biological space.[3][4] The functionalization of the piperidine nitrogen, or N-alkylation, is a fundamental strategy for modulating a compound's pharmacological profile, influencing everything from receptor affinity to off-target effects.[5][6]
This guide focuses on a key reagent in this field: 4-(3-Bromopropyl)piperidine hydrobromide . We will provide an in-depth analysis of its use in scalable N-alkylation reactions, offering a critical comparison with alternative synthetic strategies. The objective is to equip researchers, process chemists, and drug development professionals with the necessary insights to make informed decisions when moving from bench-scale synthesis to large-scale production.
4-(3-Bromopropyl)piperidine hydrobromide is a bifunctional molecule offering a nucleophilic secondary amine (once deprotonated) and an electrophilic primary alkyl bromide. This structure makes it an efficient building block for introducing the 4-(3-propyl)piperidine moiety onto a variety of scaffolds, a common structural motif in pharmacologically active agents.[7][8]
The primary reaction is a classical direct N-alkylation, a type of nucleophilic substitution. The scalability of this reaction, however, is not merely a matter of increasing reactant volumes. It involves a multi-faceted analysis of reaction efficiency, safety, cost, and environmental impact.
Caption: A typical workflow for assessing the scalability of a chemical reaction from laboratory to production.
Comparative Analysis: Direct Alkylation vs. Reductive Amination
The primary alternative to direct alkylation with 4-(3-bromopropyl)piperidine is a two-step sequence involving reductive amination with a suitable aldehyde, such as 4-(3-oxopropyl)piperidine-1-carboxylic acid tert-butyl ester, followed by deprotection.
Caption: Comparison of synthetic routes for introducing the N-(piperidin-4-yl)propyl group.
Performance and Efficiency
Direct alkylation with 4-(3-bromopropyl)piperidine hydrobromide is often favored for its operational simplicity—a single synthetic step. However, achieving high yields and purity on a large scale can be challenging.
Side Reactions: Over-alkylation to form a quaternary ammonium salt can occur, especially if the alkylating agent is in excess or if reaction temperatures are too high.[9] Careful control over stoichiometry and slow addition of the alkylating agent are crucial.[9]
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K2CO3) are often used as they are inexpensive and easy to remove via filtration.[9] However, their limited solubility can lead to heterogeneous reaction mixtures, which may pose mixing challenges on a large scale.[10] Organic bases like N,N-diisopropylethylamine (DIPEA) offer better solubility but can complicate purification.
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are common.[9] While effective, their high boiling points and potential toxicity are drawbacks for large-scale manufacturing, prompting a search for "greener" alternatives.[11]
Reductive amination, conversely, is often a milder and more selective method.[5][12]
Selectivity: The use of mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the in-situ formed iminium ion without affecting other carbonyl groups, leading to cleaner reaction profiles and minimizing over-alkylation.[5]
Multi-step Process: The main drawback is the need for a multi-step synthesis to prepare the required aldehyde, which can lower the overall yield and increase production time and cost.
Parameter
Direct Alkylation with 4-(3-Bromopropyl)piperidine HBr
Controlling over-alkylation and ensuring efficient mixing.[9]
Availability and cost of the aldehyde starting material.
Purification
Can be complicated by quaternary salt byproducts.
Generally straightforward due to cleaner reaction profile.
Scalability and Process Safety
When scaling up, safety and operational robustness are paramount.
Exotherms: Direct N-alkylations can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature runaways, increasing the rate of side reactions and posing a significant safety hazard. A thorough Differential Scanning Calorimetry (DSC) analysis is essential.
Reagent Handling: 4-(3-Bromopropyl)piperidine hydrobromide is an irritant.[13] While manageable with standard personal protective equipment (PPE), large-scale handling requires engineered controls like closed-system transfers to minimize exposure.[14] Alkylating agents, in general, are a class of compounds that require careful handling due to potential toxicity.[15]
Waste Management: Direct alkylation generates a stoichiometric amount of hydrobromide salt from the base neutralization. While often benign, solid waste disposal adds to the process cost. Reductive amination generates boronate salts as byproducts, which also require appropriate disposal streams.
Scalability Factor
Direct Alkylation with 4-(3-Bromopropyl)piperidine HBr
Reducing agent (e.g., NaBH(OAc)₃) is moisture-sensitive.
Process Robustness
Sensitive to mixing, temperature, and addition rates.[10]
Generally robust and high-yielding.
Atom Economy
Moderate
Lower (due to reducing agent and protecting groups)
Economic Considerations
The cost of raw materials and the overall process efficiency are critical drivers in drug development.[16]
Starting Material Cost: 4-(3-Bromopropyl)piperidine hydrobromide is a commercially available reagent, but its cost can be a significant factor in a large-scale campaign. The cost of the corresponding aldehyde for reductive amination, which often requires a custom synthesis, must be carefully evaluated.
Throughput: The single-step nature of direct alkylation can offer higher throughput if the reaction is efficient and the purification is straightforward. However, if yields are low or purification is complex, the multi-step but cleaner reductive amination route may prove more economical in the long run.
Experimental Protocols
Protocol 1: Direct N-Alkylation of a Primary Amine (General Procedure)
Rationale: This protocol utilizes potassium carbonate as an inexpensive and easily removable base. Acetonitrile is chosen as a solvent with a moderate boiling point, facilitating both reaction and subsequent removal. This represents a common starting point for lab-scale synthesis.[9]
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the primary amine substrate (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
Reagent Addition: Add 4-(3-Bromopropyl)piperidine hydrobromide (1.2 eq) to the stirred suspension at room temperature.
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Protocol 2: N-Alkylation via Reductive Amination (General Procedure)
Rationale: This protocol employs the widely used and selective sodium triacetoxyborohydride. Dichloromethane (DCM) is a common solvent for this transformation. This method avoids over-alkylation and is often higher yielding.[5]
Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve the primary amine substrate (1.0 eq) and the appropriate piperidine-4-yl-propanal derivative (1.1 eq) in anhydrous dichloromethane (DCM).
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
Reaction: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.
Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Conclusion and Recommendations
The choice between direct alkylation with 4-(3-Bromopropyl)piperidine hydrobromide and alternative methods like reductive amination is a strategic decision that depends on the specific project phase and priorities.
For Early-Stage Discovery and Rapid Analogue Synthesis: Direct alkylation with 4-(3-bromopropyl)piperidine hydrobromide offers a compelling advantage due to its operational simplicity and the commercial availability of the reagent. It allows for the rapid generation of new chemical entities with minimal synthetic development time.
For Late-Stage Development and Large-Scale Manufacturing: The decision becomes more nuanced. While direct alkylation can be scaled, its potential for exotherms, side-product formation, and reliance on polar aprotic solvents requires significant process chemistry investment to ensure robustness and safety. Reductive amination, despite being a multi-step process, often provides a cleaner, more predictable, and higher-yielding reaction profile, which are highly desirable attributes for a scalable manufacturing process. The higher initial investment in developing a synthesis for the aldehyde precursor can be offset by improved efficiency, reduced purification costs, and greater process safety in the long run.
Ultimately, a thorough process hazard analysis, cost-of-goods calculation, and evaluation of the environmental impact must be conducted for both routes before committing to a manufacturing-scale synthesis.
References
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
Yang, E., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available at: [Link]
Yang, E., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. PubMed. Available at: [Link]
ResearchGate. (2025). A comparison of several modern alkylating agents. Available at: [Link]
National Institutes of Health. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Available at: [Link]
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Available at: [Link]
ResearchGate. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. Available at: [Link]
ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Available at: [Link]
MDPI. (2011). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. Available at: [Link]
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
PubChem. (n.d.). 4-(3-Bromopropyl)piperidine. Available at: [Link]
ChemRxiv. (n.d.). Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. Available at: [Link]
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. PMC. Available at: [Link]
National Center for Biotechnology Information. (2024). N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. PMC. Available at: [Link]
Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]
ScienceDaily. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Available at: [Link]
Google Patents. (2005). US20050176752A1 - Process for the preparation of piperidine derivatives.
MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Pharmaceuticals. Available at: [Link]
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Available at: [Link]
White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]
Google Patents. (2011). US20110269964A1 - N-Alkylation of Opiates.
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Available at: [Link]
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Available at: [Link]
Chinese Academy of Sciences. (2015). New and low-cost catalysts for N-Alkyl amine synthesis patented by USA. CAS Newsletter. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC. Available at: [Link]
National Center for Biotechnology Information. (2020). Benchmarking biopharmaceutical process development and manufacturing cost contributions to R&D. PMC. Available at: [Link]
National Center for Biotechnology Information. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]
A Senior Application Scientist's Guide to Catalyst Selection for 4-(3-Bromopropyl)piperidine Hydrobromide Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic formation of new chemical bonds is a cornerstone of molecular innovation. The bifunctional nature of 4-(3-bromopropyl)piperidine hydrobromide...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic formation of new chemical bonds is a cornerstone of molecular innovation. The bifunctional nature of 4-(3-bromopropyl)piperidine hydrobromide, possessing both a reactive alkyl bromide and a secondary amine, makes it a valuable building block in the synthesis of complex molecules and pharmaceutical intermediates. However, the successful coupling of this substrate presents unique challenges, including the potential for the piperidine nitrogen to interfere with catalysis and the need for carefully selected conditions to ensure high yields and selectivity.
This guide provides a comparative analysis of catalytic systems for the coupling of 4-(3-bromopropyl)piperidine hydrobromide, focusing on palladium-catalyzed reactions for both carbon-nitrogen (C-N) and carbon-carbon (C-C) bond formation. We will delve into the rationale behind catalyst selection, provide illustrative experimental protocols, and present comparative data to inform your synthetic strategies.
The Unique Challenges of Coupling 4-(3-Bromopropyl)piperidine Hydrobromide
The primary challenge in coupling reactions with 4-(3-bromopropyl)piperidine hydrobromide lies in its dual functionality. The piperidine nitrogen, being a Lewis base, can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. Furthermore, the hydrobromide salt must be neutralized in situ to free the piperidine nitrogen for its intended role as a nucleophile in C-N couplings or to prevent it from interfering with C-C coupling catalysts.
Palladium-Catalyzed C-N Bond Formation: A Comparative Study
The formation of a new C-N bond by coupling an amine with the propyl chain of 4-(3-bromopropyl)piperidine is a common synthetic transformation. This is typically achieved through a palladium-catalyzed N-alkylation, a reaction mechanistically related to the well-established Buchwald-Hartwig amination.[1][2] The choice of catalyst, particularly the ligand, is critical to achieving high efficiency.[3]
The Catalytic Cycle: A Mechanistic Overview
The palladium-catalyzed N-alkylation of an amine with an alkyl bromide generally proceeds through the following key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed N-alkylation.
Comparison of Catalyst Systems for C-N Coupling
The success of the N-alkylation of amines with alkyl halides is highly dependent on the choice of the palladium precursor and, more importantly, the phosphine ligand. For substrates like 4-(3-bromopropyl)piperidine, where the alkyl bromide is primary and contains a potentially coordinating amine, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the desired oxidative addition and reductive elimination steps while minimizing side reactions.
Catalyst System (Precatalyst/Ligand)
Typical Loading (mol%)
Base
Solvent
Temperature (°C)
Yield
Key Advantages & Considerations
Pd₂(dba)₃ / XPhos
1-2
NaOtBu, K₃PO₄
Toluene, Dioxane
80-110
Good to Excellent
Broad substrate scope, effective for sterically hindered amines.[4]
Pd(OAc)₂ / RuPhos
1-2
Cs₂CO₃, K₂CO₃
Toluene, t-BuOH
80-110
Good to Excellent
Highly active for a wide range of amines and alkyl halides.[4]
PdCl₂(dppf)
2-5
NaH, K₂CO₃
DMF, THF
60-100
Moderate to Good
A more traditional catalyst, may require higher catalyst loading.[1]
Heterogeneous Pd/C
5-10
Na₂CO₃, Et₃N
Ethanol, Acetonitrile
80-120
Moderate
Catalyst is easily recoverable, but may show lower activity.[5]
Note: Yields are estimates based on literature for similar primary alkyl bromides. Optimization for 4-(3-bromopropyl)piperidine hydrobromide is necessary.
Experimental Protocol: N-Alkylation with a Model Amine
This protocol provides a general procedure for the N-alkylation of a generic secondary amine with 4-(3-bromopropyl)piperidine hydrobromide using a Pd₂(dba)₃/XPhos catalyst system.
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-(3-bromopropyl)piperidine hydrobromide, Pd₂(dba)₃, XPhos, and NaOtBu.
Evacuate and backfill the tube with the inert gas three times.
Add anhydrous toluene and the secondary amine via syringe.
Seal the tube and heat the reaction mixture at 100 °C with stirring for 12-24 hours.
Monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed C-C Bond Formation: Expanding the Molecular Scaffold
The alkyl bromide moiety of 4-(3-bromopropyl)piperidine also serves as an excellent handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide.[6] For the coupling of a primary alkyl bromide like in our substrate, specific catalyst systems are required to overcome the challenges of slow oxidative addition and potential β-hydride elimination.[7]
Catalyst System (Precatalyst/Ligand)
Typical Loading (mol%)
Base
Solvent
Temperature (°C)
Yield
Key Advantages & Considerations
Pd(OAc)₂ / SPhos
1-3
K₃PO₄, CsF
Toluene/H₂O, Dioxane/H₂O
80-110
Good
Highly active for coupling of alkyl bromides with arylboronic acids.
PdCl₂(dppf)
2-5
K₂CO₃, Na₂CO₃
DMF, THF
80-110
Moderate to Good
A versatile catalyst, though may require higher temperatures.[8][9]
[Pd(allyl)Cl]₂ / cataCXium® A
1-3
K₃PO₄
Toluene, Dioxane
Room Temp to 80
Good to Excellent
Often allows for milder reaction conditions.
Note: The presence of the piperidine nitrogen may necessitate the use of a stronger base to both neutralize the hydrobromide and facilitate the catalytic cycle.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[10][11] While traditionally used for aryl and vinyl halides, modifications have extended its utility to alkyl halides. Copper co-catalysis is often employed, though copper-free systems are also available.[12][13]
Catalyst System (Precatalyst/Ligand/Co-catalyst)
Typical Loading (mol%)
Base
Solvent
Temperature (°C)
Yield
Key Advantages & Considerations
Pd(PPh₃)₂Cl₂ / CuI
2-5 (Pd), 5-10 (CuI)
Et₃N, i-Pr₂NH
THF, DMF
50-80
Good
The classic Sonogashira conditions, generally reliable.[13]
Pd(OAc)₂ / PPh₃ / CuI
1-3 (Pd), 2-5 (CuI)
K₂CO₃, Cs₂CO₃
Acetonitrile, Dioxane
60-100
Good
A common and effective combination.
Pd(OAc)₂ / SPhos (Copper-free)
2-5
Cs₂CO₃
Toluene
80-110
Moderate to Good
Avoids the use of copper, which can sometimes lead to side reactions.
Negishi Coupling: Versatility with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide.[14] This reaction is known for its high functional group tolerance and the ability to couple a wide range of substrates, including alkyl halides.[15][16][17]
Catalyst System (Precatalyst/Ligand)
Typical Loading (mol%)
Additive
Solvent
Temperature (°C)
Yield
Key Advantages & Considerations
Pd₂(dba)₃ / SPhos
1-3
-
THF, Dioxane
60-100
Good to Excellent
A highly active system for a broad range of substrates.
Pd(OAc)₂ / P(Cy)₃
2-5
-
THF, NMP
80-120
Good
Tricyclohexylphosphine is a robust ligand for this transformation.
NiCl₂(dppp)
5-10
-
THF
50-80
Moderate to Good
Nickel catalysts can be a cost-effective alternative to palladium.[18]
Experimental Workflow and Catalyst Screening
For the successful implementation of these coupling reactions, a systematic approach to catalyst screening and optimization is recommended.
Caption: A systematic workflow for catalyst screening and optimization.
Conclusion
The selection of an appropriate catalyst is paramount for the successful coupling of 4-(3-bromopropyl)piperidine hydrobromide. For C-N bond formation, palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos and RuPhos are highly recommended. For C-C bond formation, the choice of catalyst will depend on the specific coupling reaction. For Suzuki couplings, SPhos-ligated palladium systems show great promise. For Sonogashira couplings, both traditional copper-co-catalyzed and copper-free systems can be effective. The Negishi coupling offers broad applicability with catalysts like Pd/SPhos.
It is crucial to consider the basicity of the piperidine moiety and the hydrobromide counterion when designing your reaction conditions, as these can significantly impact catalyst performance. A systematic screening of catalysts, ligands, bases, and solvents will ultimately lead to the identification of the optimal conditions for your specific transformation.
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